4-Bromo-5-cyano-2-methylbenzoic acid
Description
4-Bromo-5-cyano-2-methylbenzoic acid (C₉H₆BrNO₂, MW 240.06) is a halogenated benzoic acid derivative featuring bromine, cyano, and methyl substituents at positions 4, 5, and 2, respectively, on the aromatic ring . Its structural complexity arises from the combination of electron-withdrawing (Br, CN) and electron-donating (CH₃) groups, which influence its physicochemical properties and reactivity. Its purity is reported as 95% in commercial sources .
Properties
IUPAC Name |
4-bromo-5-cyano-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-5-2-8(10)6(4-11)3-7(5)9(12)13/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAVALKNSGMFML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism: The positional isomer 4-bromo-3-cyano-5-methylbenzoic acid shares the same molecular formula but differs in substituent placement, which may alter hydrogen-bonding patterns and crystal packing .
- Halogen vs. Functional Group Substitution: Compared to 5-bromo-2-chlorobenzoic acid (C₇H₄BrClO₂), the target compound replaces chlorine with a methyl and cyano group, increasing steric bulk and acidity due to the electron-withdrawing CN group .
- Methoxy Derivatives: 5-Bromo-2,4-dimethoxybenzoic acid (C₉H₉BrO₄) substitutes electron-donating methoxy groups, reducing acidity compared to the cyano-containing analogue .
Physicochemical Properties and Reactivity
- Hydrogen Bonding : The CN group may participate in hydrogen-bonding networks, similar to patterns observed in halogenated benzoic acids, though specific crystal data are unavailable .
- Solubility: Polar substituents (CN, COOH) likely improve solubility in polar solvents compared to methoxy or non-functionalized analogues.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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